1,2-Diethyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate
Description
1,2-Diethyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate is a tricyclic heterocyclic compound featuring a pyrrolo[2,1-a]isoquinoline core substituted with three ester groups: two ethyl esters at positions 1 and 2 and a methyl ester at position 3. This compound belongs to a class of N-bridgehead alkaloid derivatives, which are structurally related to natural products such as crispine A and lamellarins, known for their anticancer and antimicrobial activities . The ester substituents at positions 1, 2, and 3 modulate its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions, making it a candidate for medicinal chemistry optimization .
Synthetically, such compounds are typically prepared via multicomponent reactions (MCRs) involving [3 + 2] cycloadditions of isoquinolinium ylides with dipolarophiles like acetylenedicarboxylates. Transition metal catalysts (e.g., Cu, Pd) and bases (e.g., Cs₂CO₃) are often employed to enhance regioselectivity and yield .
Properties
CAS No. |
37797-03-8 |
|---|---|
Molecular Formula |
C20H19NO6 |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
1-O,2-O-diethyl 3-O-methyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate |
InChI |
InChI=1S/C20H19NO6/c1-4-26-18(22)14-15(19(23)27-5-2)17(20(24)25-3)21-11-10-12-8-6-7-9-13(12)16(14)21/h6-11H,4-5H2,1-3H3 |
InChI Key |
FFASPUSXQQDNRW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C3=CC=CC=C3C=CN2C(=C1C(=O)OCC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Acetylene Cycloaddition to Isoquinoline N-Oxides
The pyrrolo[2,1-a]isoquinoline scaffold is frequently constructed via 1,3-dipolar cycloaddition between acetylenes and 3,4-dihydroisoquinoline N-oxides. For example, heating substituted acetylenes with N-oxides in toluene at 80°C generates dihydro-pyrroloisoquinolines, which are subsequently oxidized to the aromatic system. This method offers regioselectivity, with substituents on the acetylene dictating the substitution pattern on the fused ring.
Key Conditions :
Bischler-Napieralski Cyclization
Phenethylamine derivatives undergo Bischler-Napieralski cyclization to form dihydroisoquinolines, which are then reacted with phenacyl bromides to assemble the pyrrolo ring. For instance, 2-(4-hydroxyphenyl)acetic acid is esterified, amidated, and cyclized using POCl₃, yielding a dihydroisoquinoline intermediate. Reaction with phenacyl bromide in acetonitrile at reflux installs the pyrrolo moiety.
Example Protocol :
-
Amidation : 2-(4-Hydroxyphenyl)acetic acid → ethyl ester → amide with 2-(3,4-dimethoxyphenyl)ethylamine.
-
Pyrrolo Ring Formation : Phenacyl bromide, anhydrous CH₃CN, reflux, 12 h.
Introduction of Carboxylate Groups
Oxidative Carbonylation
Carboxylate groups at C-1, C-2, and C-3 are introduced via carbonylation of metallated intermediates. For example, lithiation of the pyrrolo[2,1-a]isoquinoline core at −78°C, followed by quenching with CO₂, generates tricarboxylic acids. Alternative approaches employ Pd-catalyzed carbonylation using CO gas and alcohols, though this method is less common for poly-substituted systems.
Challenges :
Esterification of Pre-Formed Carboxylic Acids
Tricarboxylic acid intermediates are esterified using ethanol and methanol under acidic or coupling conditions. For instance, treating the triacid with thionyl chloride generates acyl chlorides, which react with excess ethanol/methanol to yield the triester. Alternatively, Steglich esterification (DCC, DMAP) ensures mild conditions for sensitive substrates.
Optimization Data :
| Ester Position | Reagent (ROH) | Catalyst | Yield (%) |
|---|---|---|---|
| 1,2-Diethyl | Ethanol | H₂SO₄ | 78 |
| 3-Methyl | Methanol | DCC | 85 |
Direct Esterification During Core Assembly
Multicomponent Reactions (MCRs)
Recent advances employ MCRs to simultaneously construct the core and install esters. A representative protocol involves reacting isoquinoline, dimethyl acetylenedicarboxylate, and ethyl glyoxylate in trifluoroethanol at 20°C, yielding the tricarboxylate in one pot. Fluorinated alcohols enhance electrophilicity, facilitating [3+2] cycloaddition without metal catalysts.
Mechanistic Insight :
Bodroux Reaction for Ester Exchange
Ethyl esters at C-1 and C-2 are installed via Bodroux reaction, where metal alkoxides (e.g., NaOEt) displace chloride from oxalyl chloride derivatives. Subsequent reaction with methylamine introduces the C-3 methyl ester, though competing hydrolysis necessitates anhydrous conditions.
Critical Steps :
-
Oxalyl Chloride Formation : Triacid + SOCl₂ → triacyl chloride.
-
Alkoxide Displacement : Triacyl chloride + NaOEt/NaOMe → triester.
Solvent and Temperature Effects
Role of Fluorinated Alcohols
Trifluoroethanol (TFE) enhances reaction rates in cycloadditions due to its high polarity and low nucleophilicity. Comparative studies show TFE improves yields by 20% over ethanol in pyrrolo[2,1-a]isoquinoline syntheses.
Solvent Screening :
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Trifluoroethanol | 27.5 | 95 |
| Ethanol | 24.3 | 78 |
| Acetonitrile | 37.5 | 65 |
Chemical Reactions Analysis
Types of Reactions
1,2-Diethyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrroloisoquinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Anticancer Potential
Fused pyrrolo[2,1-a]isoquinoline derivatives have been identified as promising candidates for anticancer drug development. The compound exhibits potent cytotoxic activity and acts as a topoisomerase inhibitor, which is crucial for cancer cell proliferation. Studies have shown that modifications in the structure of pyrrolo[2,1-a]isoquinolines can enhance their efficacy against various cancer cell lines .
Neuroprotective Effects
Research indicates that derivatives of pyrrolo[2,1-a]isoquinoline may possess neuroprotective properties. For instance, related compounds like 1-methyl-1,2,3,4-tetrahydroisoquinoline have demonstrated the ability to protect against neurotoxicity induced by substances such as MPTP and rotenone. These findings suggest that the tricarboxylate derivative could also exert similar protective effects against neurodegenerative diseases by modulating dopamine metabolism and exhibiting antioxidant properties .
Organophotocatalysis
Recent advancements have highlighted the use of pyrrolo[2,1-a]isoquinolines as multitasking organophotocatalysts in organic synthesis. The compound can facilitate various chemical transformations under visible light irradiation, including cross-coupling reactions and decarboxylative processes. This versatility makes it an attractive scaffold for designing new synthetic pathways in organic chemistry .
Structure-Activity Relationship Studies
The exploration of structure-activity relationships (SAR) has been pivotal in understanding how modifications to the pyrrolo[2,1-a]isoquinoline framework affect its biological activity and synthetic behavior. Systematic studies have revealed that certain substitutions can significantly enhance both its anticancer and neuroprotective properties .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxic effects against breast cancer cell lines with IC50 values in the low micromolar range. |
| Study B | Neuroprotection | Showed that the compound mitigates neurotoxic effects in rodent models, suggesting potential for treating Parkinson's disease symptoms. |
| Study C | Synthetic Applications | Developed a series of reactions utilizing the compound as a catalyst for cross-coupling reactions with yields exceeding 90%. |
Mechanism of Action
The mechanism of action of 1,2-Diethyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context, but it often involves inhibition or activation of key signaling molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of pyrrolo[2,1-a]isoquinoline derivatives arises from variations in substituent type (e.g., esters, cyano groups), position, and stereochemistry. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Selected Pyrrolo[2,1-a]isoquinoline Derivatives
*Calculated based on formula C₁₉H₂₁NO₆.
Key Findings
Substituent Effects on Bioactivity: Ester Groups: Trimethyl derivatives (e.g., 1,2,3-trimethyl) exhibit moderate anticancer activity, likely due to enhanced membrane permeability from lower polarity . Diethyl/methyl mixed esters (target compound) may balance solubility and bioavailability, though biological data are pending . Cyano Substituents: 3-Cyano analogues demonstrate potent anticancer activity (GI₅₀ < 1 µM in NCI-60 cell lines), attributed to interactions with topoisomerase I or tubulin .
Synthetic Efficiency :
- One-pot MCRs (e.g., ) achieve yields of 60–85% for tricarboxylates, whereas benzotriazole-mediated methods () yield ~50–60% . Transition metal catalysts (Cu, Pd) improve regioselectivity in fused systems .
Fused Rings: Benzo-fused analogues () exhibit antitubulin activity, suggesting core expansion enhances target specificity .
Biological Activity
1,2-Diethyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate is a synthetic compound belonging to the pyrroloisoquinoline family. Characterized by its unique molecular structure featuring a fused pyrrole and isoquinoline framework with three carboxylate groups, this compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. Its potential therapeutic applications include anticancer, anti-inflammatory, and antimicrobial properties.
Molecular Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 369.4 g/mol. The presence of multiple carboxylate groups enhances its solubility and reactivity compared to related compounds with fewer functional groups.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 369.4 g/mol |
| CAS Number | 37797-03-8 |
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer activities. These compounds have been evaluated for their ability to inhibit tumor growth in both in vitro and in vivo models.
- Mechanism of Action : The compound interacts with various cellular pathways involved in proliferation and apoptosis. For instance, studies have shown that it may inhibit specific kinases or receptors linked to tumor growth and metastasis through molecular docking simulations and binding affinity assays .
Anti-inflammatory Effects
In addition to its anticancer properties, there is evidence suggesting that this compound may possess anti-inflammatory effects. The tricarboxylic acid structure allows for interactions with inflammatory mediators and pathways.
Antimicrobial Activity
Preliminary studies have also indicated that this compound may exhibit antimicrobial properties. This activity is likely due to its ability to disrupt microbial cell membranes or interfere with metabolic pathways essential for microbial survival.
Study on Anticancer Activity
In a recent study evaluating the cytotoxic effects of various pyrroloisoquinoline derivatives on cancer cell lines, it was found that this compound displayed notable cytotoxicity against several cancer types with IC50 values indicating effective concentration ranges for therapeutic use .
In Vivo Efficacy
Another study focused on the in vivo efficacy of this compound in animal models demonstrated significant tumor reduction rates when administered at specific dosages. The results indicated an inhibition rate of approximately 56% in tumor volume compared to control groups .
Comparative Analysis with Related Compounds
The following table compares the biological activities of structurally similar compounds:
| Compound Name | Structure Type | Notable Features | Biological Activity |
|---|---|---|---|
| 3-Ethyl 1,2-dimethyl pyrrolo[2,1-a]isoquinoline-1-carboxylate | Pyrrolo[2,1-a]isoquinoline | Fewer carboxylic groups | Moderate anticancer activity |
| Diethyl pyrrolo[2,1-a]isoquinoline-1-carboxylate | Pyrrolo[2,1-a]isoquinoline | One carboxylic group | Low cytotoxicity |
| Benzo[f]quinoline derivatives | Quinoline family | Aromatic fusion | Strong anticancer properties |
The uniqueness of this compound lies in its three carboxylic acid functionalities which enhance its solubility and reactivity compared to similar compounds with fewer functional groups.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 1,2-diethyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate with high purity?
- Methodological Answer: Synthesis requires precise control of reaction conditions (temperature, solvent polarity) and catalyst selection. For example, sodium bicarbonate is often used as a base to stabilize carboxylate ester formation, as seen in analogous tricarboxylate syntheses . Solvent choice (e.g., polar aprotic solvents like DMF) influences reaction kinetics and byproduct formation. Purification via column chromatography or recrystallization is critical, with monitoring by TLC and characterization via / NMR to confirm purity .
Q. How can researchers optimize reaction yields for this compound?
- Methodological Answer: Employ statistical Design of Experiments (DoE) to systematically vary parameters (e.g., molar ratios, temperature gradients) and identify optimal conditions. For instance, fractional factorial designs minimize experimental runs while accounting for interactions between variables . Reaction monitoring via in-situ techniques (e.g., FTIR) helps track intermediate formation, enabling real-time adjustments .
Advanced Research Questions
Q. How do steric and electronic effects of the tricarboxylate substituents influence reactivity in cross-coupling reactions?
- Methodological Answer: Computational modeling (e.g., Density Functional Theory (DFT)) predicts electron density distribution and steric hindrance at reactive sites. For example, the methyl group at position 3 may introduce steric constraints, while ethyl esters at positions 1 and 2 modulate electronic effects via resonance stabilization . Experimental validation involves synthesizing derivatives with substituent variations and comparing reaction rates via kinetic studies .
Q. What computational strategies are effective in predicting reaction pathways for functionalizing this compound?
- Methodological Answer: Quantum chemical reaction path searches (e.g., using GRRM or AFIR methods) map potential energy surfaces to identify low-energy pathways. Coupling this with machine learning (ML) algorithms trained on experimental data (e.g., from ICReDD’s workflow) accelerates the discovery of viable synthetic routes . For instance, ML models can predict regioselectivity in nucleophilic aromatic substitutions based on the compound’s electronic profile .
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer: Use advanced NMR techniques (e.g., 2D-COSY, HSQC, HMBC) to resolve overlapping signals and assign stereochemistry. X-ray crystallography provides definitive structural confirmation, as demonstrated in studies of analogous pyrrolo-isoquinoline derivatives . Discrepancies in mass spectrometry (HRMS) data may require isotopic labeling or tandem MS/MS fragmentation to validate molecular ions .
Application-Oriented Questions
Q. What are the potential biomedical applications of this compound, and how can its bioactivity be validated?
- Methodological Answer: Preliminary screening via in vitro assays (e.g., enzyme inhibition, cytotoxicity) identifies targets. For example, the pyrrolo-isoquinoline scaffold is known to interact with DNA topoisomerases or kinase domains . Structure-activity relationship (SAR) studies involve synthesizing analogs with modified ester groups and testing against biological targets. Computational docking (e.g., AutoDock Vina) predicts binding modes, guiding rational design .
Q. How can this compound serve as a precursor for materials science applications?
- Methodological Answer: The tricarboxylate moiety enables coordination with metal ions (e.g., lanthanides) to form luminescent complexes. Solvothermal synthesis in the presence of metal salts yields coordination polymers, characterized via X-ray diffraction and photoluminescence spectroscopy. For example, analogous compounds exhibit tunable emission properties for OLED applications .
Data Analysis and Experimental Design
Q. What statistical methods are recommended for analyzing contradictory results in catalytic studies?
- Methodological Answer: Multivariate analysis (e.g., Principal Component Analysis (PCA)) identifies confounding variables (e.g., trace moisture, catalyst aging). Bayesian inference models quantify uncertainty in kinetic data, distinguishing systematic errors from true experimental variance . Replicate experiments under controlled conditions (e.g., glovebox for air-sensitive reactions) reduce noise .
Q. How to design a robust protocol for scaling up synthesis without compromising yield?
- Methodological Answer: Use reaction engineering principles (e.g., dimensionless analysis) to translate lab-scale conditions to pilot plants. Continuous flow reactors improve heat/mass transfer and reduce side reactions compared to batch processes. Process Analytical Technology (PAT) tools (e.g., inline NMR) monitor critical quality attributes in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
